molecular formula C18H18N4O5 B2663412 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941898-01-7

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2663412
CAS No.: 941898-01-7
M. Wt: 370.365
InChI Key: LTMGGIKWPNQOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound. Its structure is characterized by the presence of a methoxy group, dioxo functionalities, and an acetamide group. This compound has gained interest in scientific research for its potential biological and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide involves a multi-step reaction. Typically, the starting material is 5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. The synthesis proceeds via condensation reactions, followed by acylation, and ends with a final coupling reaction with 3-methoxyphenylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated reactors to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for high yield and purity. Process optimization techniques, including continuous flow synthesis, may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized at the methoxy or methyl groups, forming corresponding carbonyl derivatives.

  • Reduction: Reduction can yield derivatives with hydroxyl groups.

  • Substitution: Aromatic substitution can occur, especially in the presence of strong electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents for substitution reactions like bromine.

Major Products Formed

The major products formed from these reactions vary depending on the reactants and conditions. For example, oxidation may produce aldehyde or carboxylic acid derivatives, while substitution reactions can yield halogenated analogs.

Scientific Research Applications

2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide is used in several research fields:

  • Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Preliminary studies suggest potential therapeutic applications, such as enzyme inhibition and receptor modulation.

  • Industry: Its derivatives are explored for use in materials science and as intermediates in the synthesis of functional materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. Its methoxy and acetamide groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, modulating their activity. The exact pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide exhibits unique structural features and reactivity. Similar compounds include:

  • 5-methoxy-2,4-dioxopyrido[2,3-d]pyrimidine derivatives: These share the core structure but lack the methoxyphenylacetamide moiety.

  • 3-methoxyphenyl derivatives: These compounds retain the aromatic methoxyphenyl group but differ in other functional groups attached.

This uniqueness makes it valuable for specific applications where its structural and chemical properties offer distinct advantages.

Properties

IUPAC Name

2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-21-16-15(13(27-3)7-8-19-16)17(24)22(18(21)25)10-14(23)20-11-5-4-6-12(9-11)26-2/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMGGIKWPNQOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.